

GB1107 solubility in DMSO for in vitro assays

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Compound of Interest

Compound Name: GB1107

Cat. No.: B15602735

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Application Notes: GB1107

Product: **GB1107** Target: Galectin-3 (Gal-3)[1][2] CAS Number: 1978336-61-6[1] Molecular Formula: $C_{20}H_{16}Cl_2F_3N_3O_4S$ [1] Molecular Weight: 522.32 g/mol [1]

Product Description

GB1107 is a potent, selective, and orally active small molecule inhibitor of Galectin-3 (Gal-3), with a binding affinity (K_d) of 37 nM for human Galectin-3.[1][2][3] By targeting Galectin-3, a β -galactoside-binding lectin implicated in various pathological processes, **GB1107** serves as a critical tool for investigating cellular mechanisms related to fibrosis, cancer progression, and immune modulation.[4][5][6] Research has shown its efficacy in reducing tumor growth and metastasis, attenuating liver fibrosis, and modulating the tumor microenvironment by promoting anti-tumor immune responses.[5][6][7]

Solubility Profile

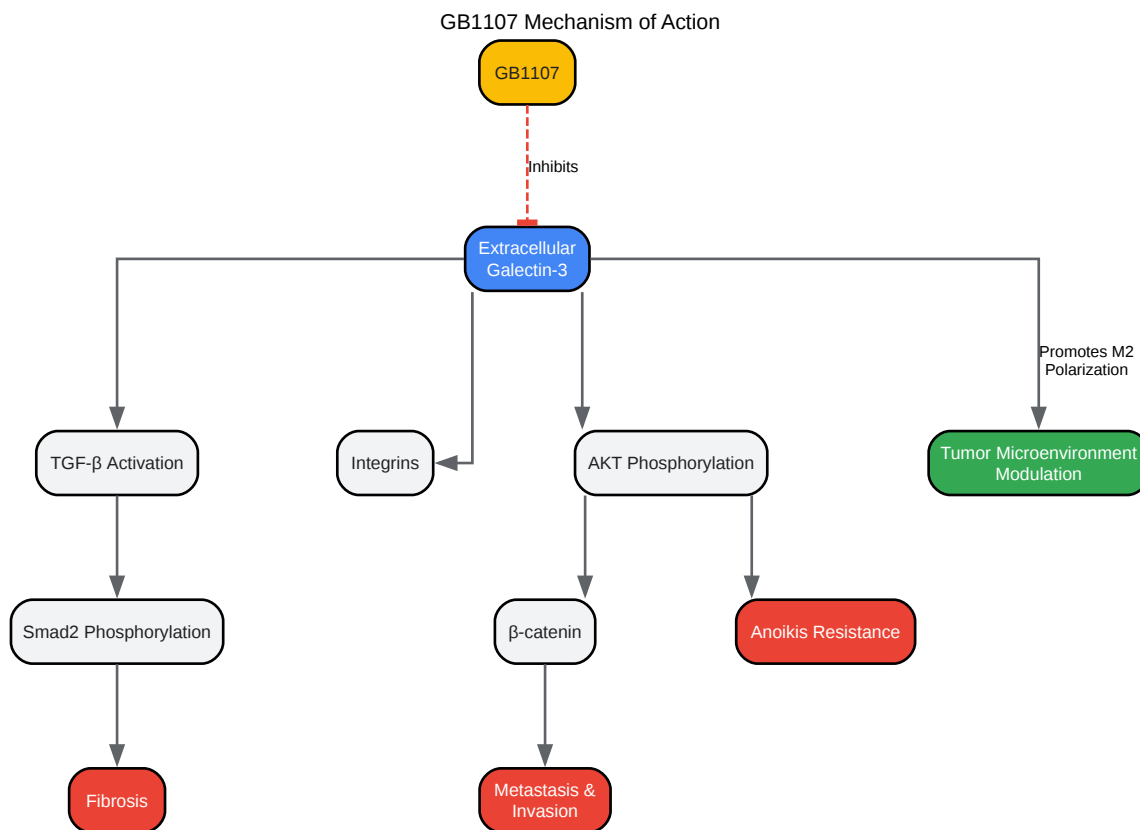
GB1107 exhibits high solubility in dimethyl sulfoxide (DMSO), making it a suitable solvent for preparing concentrated stock solutions for in vitro studies. It is insoluble in water.[8] For optimal results, it is highly recommended to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the solubility of the compound.[3][8] Sonication or gentle warming may be required to achieve complete dissolution at higher concentrations.[2][3]

Table 1: Reported Solubility of **GB1107** in DMSO

Supplier/Source	Reported Solubility (mg/mL)	Molar Concentration (mM)	Notes
MedChemExpress	50 mg/mL	95.73 mM	Ultrasonic recommended.[1][3]
Selleck Chemicals	100 mg/mL	191.45 mM	Use fresh DMSO.[8]
TargetMol	45 mg/mL	86.15 mM	Sonication is recommended.[2]

Key Signaling Pathways

GB1107 exerts its biological effects by inhibiting Galectin-3, which in turn modulates multiple downstream signaling pathways involved in cell growth, adhesion, migration, and immune response. Key affected pathways include the TGF- β , AKT/ β -catenin, and MAPK signaling cascades.[9][10]



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Caption: **GB1107** inhibits Galectin-3, blocking pro-fibrotic and oncogenic signaling pathways.

Protocols

Protocol 1: Preparation of a 10 mM **GB1107** Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro assays.

Materials:

- **GB1107** powder (MW: 522.32 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO), sterile

- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer

Procedure:

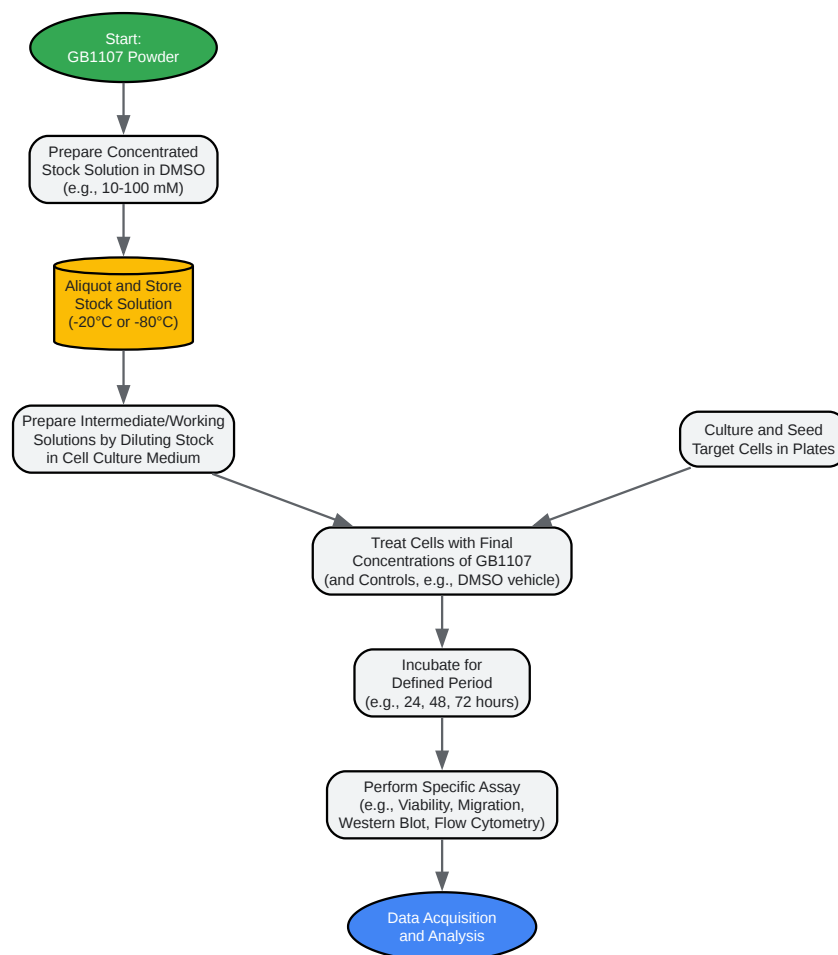
- **Calculate Mass:** Determine the mass of **GB1107** required. To prepare 1 mL of a 10 mM stock solution:
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 1 \text{ mL} \times (1 \text{ L} / 1000 \text{ mL}) \times 522.32 \text{ g/mol} \times (1000 \text{ mg} / 1 \text{ g}) = 5.22 \text{ mg}$
- **Weighing:** Carefully weigh out 5.22 mg of **GB1107** powder and place it into a sterile vial.
- **Dissolution:** Add 1 mL of anhydrous DMSO to the vial.
- **Mixing:** Cap the vial securely and vortex thoroughly until the powder is completely dissolved. If necessary, use a sonicator bath for 5-10 minutes to aid dissolution.
- **Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or at -80°C for up to two years.[\[1\]](#)[\[3\]](#)

Table 2: Volume of DMSO for Preparing Stock Solutions

Desired Stock Conc.	Mass of GB1107	Volume of DMSO
1 mM	1 mg	1.9145 mL
5 mM	1 mg	0.3829 mL
10 mM	1 mg	0.1915 mL
10 mM	5 mg	0.9573 mL

Protocol 2: General Workflow for In Vitro Cell-Based Assays

This workflow outlines the general steps for using the **GB1107** DMSO stock solution in a typical cell-based experiment, such as a cell viability or migration assay.



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Caption: Workflow for using **GB1107** in cell-based assays from stock preparation to analysis.

Important Considerations for In Vitro Assays:

- Vehicle Control: Always include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of **GB1107** used in the experiment.

Typically, the final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.

- **Dose-Response:** Perform dose-response experiments to determine the optimal concentration of **GB1107** for your specific cell line and assay.
- **Assay-Specific Concentrations:** The effective concentration of **GB1107** can vary significantly depending on the assay and cell type.

Table 3: Example Concentrations of **GB1107** Used in In Vitro Assays

Assay Type	Cell Line(s)	Concentration Range	Outcome Observed
Immune Cell Modulation	LLC cells (co-culture)	0 - 1 μ M	Increased M1 macrophage polarization and CD8+ T cell infiltration. [2] [3]
Anoikis Resistance & Migration	FTC-133, 8505C (Thyroid)	10 - 100 μ M	Inhibited cell coherence, anoikis resistance, and migration. [9]
Cell Viability (CCK-8)	FTC-133, 8505C (Thyroid)	Up to 100 μ M	Did not influence cell viability. [9]
Signaling Pathway Analysis (WB)	FTC-133, 8505C (Thyroid)	Not specified	Attenuated AKT phosphorylation and decreased β -catenin expression. [9]
TGF- β 1 Activation	Human Lung Fibroblasts	Not specified	Reduced LPA-induced phosphorylation of Smad2. [10]

These notes provide a comprehensive guide for researchers to effectively solubilize and utilize the Galectin-3 inhibitor **GB1107** in a variety of in vitro experimental settings.

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